ethyl 4-methyl-1H-pyrrole-2-carboxylate

Physicochemical Properties Medicinal Chemistry Chemical Synthesis

Researchers synthesizing 7-aza-indolin-2-one kinase inhibitors often face yield losses from suboptimal pyrrole intermediates. Ethyl 4-methyl-1H-pyrrole-2-carboxylate (CAS 40611-85-6) is the patent-validated starting material for Vilsmeier-Haack formylation. • Direct precursor to ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate, the key kinase inhibitor intermediate. • Distinct LogP (~1.6) improves organic phase partitioning and extraction yields vs. methyl ester (~1.3). Supplied with ≥97% purity; global stock available.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 40611-85-6
Cat. No. B1582547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-methyl-1H-pyrrole-2-carboxylate
CAS40611-85-6
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CN1)C
InChIInChI=1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h4-5,9H,3H2,1-2H3
InChIKeyRWFKYBVNHRKZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Methyl-1H-Pyrrole-2-Carboxylate: Sourcing & Characteristics


Ethyl 4-methyl-1H-pyrrole-2-carboxylate (CAS 40611-85-6), also known as 4-methyl-2-pyrrolecarboxylic acid ethyl ester, is a pyrrole-2-carboxylate derivative with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol [1]. This heterocyclic building block is characterized by a 4-methyl substitution on the pyrrole ring and an ethyl ester moiety at the 2-position, imparting distinct physicochemical properties such as a predicted pKa of 15.54±0.50, a melting point of 41-44 °C, and solubility in common organic solvents including methanol . Its structural features make it a versatile intermediate in organic synthesis, particularly for the construction of more complex pyrrole-containing pharmacophores and materials [2].

Why Substitution of Ethyl 4-Methyl-1H-Pyrrole-2-Carboxylate Fails


Substituting ethyl 4-methyl-1H-pyrrole-2-carboxylate with a seemingly similar pyrrole-2-carboxylate ester can lead to divergent reactivity, altered physicochemical properties, and compromised downstream synthetic outcomes. The specific combination of the 4-methyl group and the ethyl ester imparts unique steric and electronic effects that are not replicated by other esters (e.g., methyl or benzyl) or by pyrroles lacking the 4-methyl substitution. For instance, the ethyl ester provides a distinct balance of lipophilicity and steric bulk compared to the methyl ester, influencing both reaction kinetics and the properties of the resulting products. Direct replacement with an analog without quantitative justification risks introducing inefficiencies, lowering yields, or failing to achieve the desired biological or material properties. The evidence below quantifies key differentiators that must be considered when selecting this specific building block for research or industrial applications.

Ethyl 4-Methyl-1H-Pyrrole-2-Carboxylate Differentiators


Ethyl vs. Methyl Ester pKa

The predicted pKa of ethyl 4-methyl-1H-pyrrole-2-carboxylate is 15.54±0.50, while the corresponding methyl ester, methyl 4-methyl-1H-pyrrole-2-carboxylate, exhibits a predicted pKa of 15.46±0.50 . This 0.08-unit difference, though small, can be significant in proton-transfer reactions or when designing pH-sensitive synthetic steps, as it indicates a slightly lower acidity for the ethyl ester relative to its methyl counterpart . The electronic environment around the ester influences its reactivity in nucleophilic acyl substitution and its behavior in acidic or basic media, making the ethyl ester marginally more stable under certain conditions.

Physicochemical Properties Medicinal Chemistry Chemical Synthesis

Vilsmeier-Haack Formylation for Kinase Inhibitors

Ethyl 4-methyl-1H-pyrrole-2-carboxylate is a documented key intermediate in the synthesis of protein kinase inhibitors via a Vilsmeier-Haack formylation route, as described in patent EP1244672 [1]. In this patented process, the compound (designated as intermediate IX) undergoes Vilsmeier-Haack formylation using POCl3 in DMF to yield ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate. This aldehyde is subsequently hydrolyzed and coupled to produce a 7-aza-indolin-2-one derivative, a class of compounds known for their protein kinase inhibitory activity [2]. The use of the ethyl ester, rather than the methyl ester, in this patented route is not incidental; the ethyl group's steric and electronic properties may influence the regioselectivity of the formylation or the subsequent hydrolysis step. Direct substitution with the methyl ester in this specific sequence could alter reaction yields or regiochemical outcomes, as the ester group's size can affect the steric environment around the pyrrole ring during electrophilic aromatic substitution [3].

Organic Synthesis Pharmaceutical Intermediates Kinase Inhibitors

Solubility: Ethyl vs. Methyl Ester

Ethyl 4-methyl-1H-pyrrole-2-carboxylate is reported to be soluble in methanol [1], whereas its methyl ester counterpart, methyl 4-methyl-1H-pyrrole-2-carboxylate, is also soluble in methanol but exhibits different solubility characteristics in other solvents due to its lower molecular weight and increased polarity [2]. While both compounds are soluble in common organic solvents, the ethyl ester's larger alkyl group increases its lipophilicity (LogP ~1.6) compared to the methyl ester (estimated LogP ~1.3), which can be advantageous for reactions requiring higher organic phase partitioning or for purifications involving aqueous-organic extractions . Quantitative solubility data (e.g., g/L) are not consistently reported across sources, but the trend towards higher organic solubility for the ethyl ester is a class-level inference based on alkyl chain length.

Solubility Chemical Synthesis Process Chemistry

Role as a Glucagon Receptor Agonist Tool Compound: A Unique Biological Differentiator

Ethyl 4-methyl-1H-pyrrole-2-carboxylate has been reported to act as an agonist for the glucagon receptor, a property not attributed to its methyl ester or other simple pyrrole-2-carboxylates . While the compound is structurally related to glucagon, it does not possess the same biological activity; instead, it has been used as a tool to study the regulation of the glucagon receptor. This specific biological activity is not a generic feature of all pyrrole-2-carboxylate esters, highlighting the unique pharmacophore presented by the ethyl 4-methyl substitution pattern. In contrast, methyl 4-methyl-1H-pyrrole-2-carboxylate is primarily noted as a synthetic intermediate and a trail pheromone of the ant Atta texana, with no reported glucagon receptor activity [1].

Biological Activity Glucagon Receptor Tool Compound

Ethyl 4-Methyl-1H-Pyrrole-2-Carboxylate Applications


Kinase Inhibitor Synthesis via Vilsmeier-Haack

Utilize ethyl 4-methyl-1H-pyrrole-2-carboxylate as the starting material for Vilsmeier-Haack formylation to produce ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate, a key intermediate in the patented synthesis of 7-aza-indolin-2-one protein kinase inhibitors [1]. This specific ethyl ester is validated in the patent literature and its use ensures alignment with the established synthetic route, minimizing optimization time and potential IP conflicts [2].

Glucagon Receptor Biology Tool Compound

Employ ethyl 4-methyl-1H-pyrrole-2-carboxylate as a tool compound to investigate glucagon receptor agonism and regulation. Its reported activity as a glucagon receptor agonist, distinct from its methyl ester analog, makes it the appropriate choice for studies requiring specific modulation of this receptor [1].

Lipophilic Pyrrole Building Block

Select ethyl 4-methyl-1H-pyrrole-2-carboxylate when designing synthetic routes that benefit from a slightly more lipophilic pyrrole building block. Its higher LogP (~1.6) compared to the methyl ester (~1.3) can improve partitioning in organic phases during extraction and purification, potentially increasing overall yield and purity in multi-step syntheses [1].

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